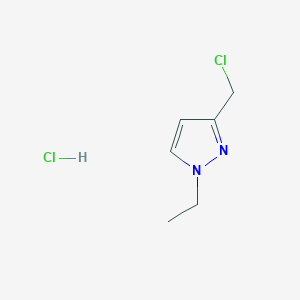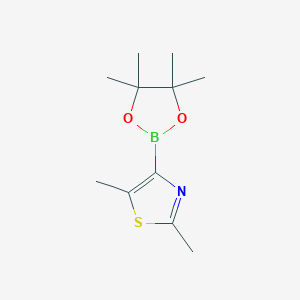
3-(2-(Benzyloxy)ethoxy)propan-1-ol
Vue d'ensemble
Description
“3-(2-(Benzyloxy)ethoxy)propan-1-ol” is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . The IUPAC name for this compound is “3-(2-phenylmethoxyethoxy)propan-1-ol” and it has a molecular formula of C₁₂H₁₈O₃ . The compound appears as a liquid .
Synthesis Analysis
The compound is used as a PROTAC linker in the synthesis of a series of PROTACs . It can be synthesized through a custom synthesis process . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES notation: C1=CC=C(C=C1)COCCOCCCO . The InChI representation is InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 .Chemical Reactions Analysis
As a PROTAC linker, “this compound” plays a crucial role in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.27 . It appears as a liquid and has a refractive index of 1.52 . It is less dense than water .Mécanisme D'action
Target of Action
Benzyl-PEG1-propanol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a PROTAC linker, Benzyl-PEG1-propanol connects the E3 ligase ligand and the target protein ligand. This connection allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of Benzyl-PEG1-propanol is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By linking a target protein to an E3 ligase, Benzyl-PEG1-propanol facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG1-propanol, like other PROTAC linkers, would depend on the specific PROTAC it is part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the properties of the E3 ligase ligand and target protein ligand attached to the linker .
Result of Action
The result of Benzyl-PEG1-propanol’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a disease-causing protein, its degradation could potentially ameliorate the disease .
Action Environment
The action of Benzyl-PEG1-propanol, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the stability of the PROTAC, and the activity of the ubiquitin-proteasome system. Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
Safety and Hazards
Orientations Futures
The compound’s role as a PROTAC linker suggests potential applications in the development of new therapeutics. PROTACs represent a promising strategy for targeting proteins that are considered “undruggable” with traditional small molecule inhibitors . Therefore, the future research directions might involve exploring new target proteins and developing new PROTACs using “3-(2-(Benzyloxy)ethoxy)propan-1-ol” as a linker .
Propriétés
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPMWXVMPGCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



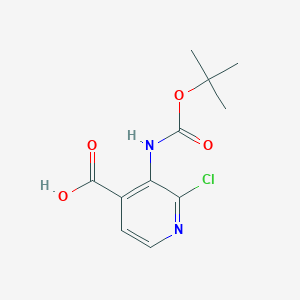


![tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3097519.png)
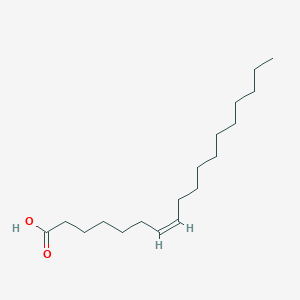
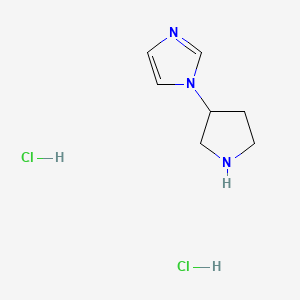
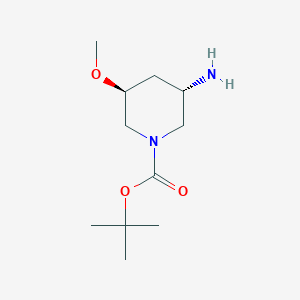
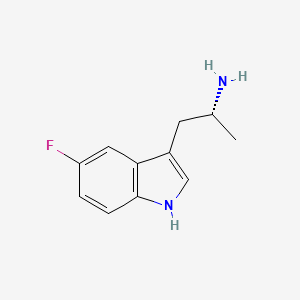
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)


